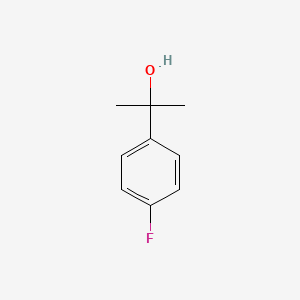

2-(4-Fluorophenyl)-2-propanol

描述

Significance and Research Context of 2-(4-Fluorophenyl)-2-propanol

The importance of this compound in the scientific community stems primarily from its role as a versatile precursor in the synthesis of more complex molecules, especially within the pharmaceutical and materials science sectors. chemimpex.com The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This makes this compound a valuable starting material for the development of novel therapeutic agents. chemimpex.com

Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the creation of compounds targeting neurological disorders. chemimpex.com Furthermore, its structural framework is integral to the synthesis of dopamine (B1211576) transporter (DAT) inhibitors, which are investigated for their potential in treating substance abuse disorders. acs.org Beyond pharmaceuticals, this compound is employed in organic synthesis as a building block for new materials and in analytical chemistry for the detection of fluorinated compounds. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 402-41-5 |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 212.7°C at 760mmHg |

| Density | 1.1 g/cm³ |

| Refractive Index | n20D 1.5 |

Historical Overview of Key Discoveries and Research Trends related to this compound

A significant research trend has been the development of stereoselective synthesis methods to obtain enantiomerically pure forms of molecules derived from this compound. This is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities. For instance, in 2007, a catalytic enantioselective synthesis was developed for a therapeutic agent for cocaine abuse that incorporated the this compound moiety. chemchart.com

The evolution of synthetic methodologies has also been a key trend. Research has explored various synthetic routes, including Friedel-Crafts alkylation of fluorobenzene (B45895). chemchart.com More recently, biocatalytic methods have gained attention as a greener and more efficient alternative for producing chiral alcohols, including derivatives of this compound.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound remains vibrant and is expanding into new areas. Its role as a fundamental building block continues to be exploited in the design and synthesis of novel bioactive molecules.

Current Research Focus:

Medicinal Chemistry: A primary focus remains the synthesis of derivatives with potential therapeutic applications. This includes the development of atypical dopamine transporter inhibitors with improved metabolic stability and selectivity for the treatment of psychostimulant use disorders. acs.orgnih.gov Research is also exploring its incorporation into novel anticancer agents, with some imidazolone (B8795221) derivatives showing promising activity. researchgate.net

Chiral Catalysis: The compound and its derivatives are utilized in research concerning chiral catalysts, which are essential for producing enantiomerically pure compounds for the pharmaceutical and chemical industries. chemimpex.com

Materials Science: There is growing interest in using this compound to develop advanced materials, such as fluorinated polymers, which can exhibit unique properties like enhanced thermal stability and chemical resistance. rsc.org

Future Directions:

The future of research on this compound is poised to follow several key trajectories:

Development of Novel Therapeutics: The scaffold provided by this compound will likely be used to explore new classes of drugs targeting a wider range of diseases, including various cancers and neurodegenerative disorders. smolecule.comuniroma1.it The synthesis of new derivatives will focus on optimizing pharmacological profiles.

Advanced Biocatalysis: Further development of enzymatic and whole-cell biocatalytic systems for the synthesis of chiral derivatives of this compound is expected. These "green chemistry" approaches offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact.

Fluorinated Materials: The unique properties conferred by the fluorine atom will continue to be exploited in materials science. Future research may focus on creating novel polymers and coatings with tailored functionalities for applications in electronics, aerospace, and biomedical devices.

The following table highlights some of the key research findings involving this compound and its derivatives:

| Research Area | Key Finding | Reference |

| Neuropharmacology | Used as an intermediate for an NR2B subtype-selective NMDA antagonist. | chemchart.com |

| Substance Abuse Treatment | Incorporated into a potent dopamine transporter inhibitor for potential treatment of cocaine abuse. | acs.org |

| Anticancer Research | Derivatives of 2-(4-fluorophenyl) imidazol-5-ones have shown anticancer activity. | researchgate.net |

| Asymmetric Synthesis | Utilized in the first catalytic enantioselective synthesis of a cocaine abuse therapeutic agent. | chemchart.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURXIISLVHJNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348482 | |

| Record name | 2-(4-Fluorophenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-41-5 | |

| Record name | 2-(4-Fluorophenyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Fluorophenyl 2 Propanol

Established Synthetic Routes for 2-(4-Fluorophenyl)-2-propanol

The primary and most well-established method for synthesizing this compound involves the reaction of a Grignard reagent with a suitable ketone. Specifically, the addition of methylmagnesium bromide to 4'-fluoroacetophenone (B120862) is a common route. This nucleophilic addition to the carbonyl group, followed by an acidic workup, yields the desired tertiary alcohol. libretexts.org

Another established pathway is the Friedel-Crafts acylation or alkylation of fluorobenzene (B45895). chemchart.com For instance, the reaction of fluorobenzene with acetone (B3395972) in the presence of a Lewis acid catalyst can lead to the formation of this compound. chemchart.com

Catalytic Synthesis Approaches

Catalytic methods offer an alternative to stoichiometric reagents. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, related catalytic processes are mentioned. For instance, catalytic hydrogenation is used in the industrial production of a similar compound, (2R)-1-(4-Fluorophenyl)propan-2-ol, to ensure high yield and purity. It is plausible that similar catalytic reduction methods could be adapted for precursors to this compound.

The use of catalysts is also prominent in Friedel-Crafts reactions. Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are traditionally used, but greener alternatives are being explored. organic-chemistry.orgwikipedia.org For example, zinc oxide (ZnO) has been demonstrated as an effective catalyst for Friedel-Crafts acylations. organic-chemistry.org

Novel Synthetic Strategies and Method Development for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for producing chemical compounds.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of synthesizing this compound, this could involve using environmentally benign solvents, catalysts, and reaction conditions. For example, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a promoting medium for Friedel-Crafts reactions can proceed without the need for additional metal catalysts. nih.govmdpi.comresearchgate.net Ultrasound-promoted synthesis is another green chemistry tool that can lead to faster reactions and higher yields under mild conditions. scielo.org.za

The table below summarizes some green chemistry approaches applicable to the synthesis of compounds related to this compound.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Catalyst-Free Friedel-Crafts | Using solvents like HFIP to promote the reaction without metal catalysts. nih.govmdpi.com | Synthesis from fluorobenzene and an appropriate acylating or alkylating agent. |

| Ultrasound-Promoted Reactions | Application of ultrasonic irradiation to accelerate reactions and improve yields. scielo.org.za | Could be applied to the Grignard reaction or Friedel-Crafts synthesis. |

| Use of Greener Catalysts | Employing less toxic and more recyclable catalysts like ZnO. organic-chemistry.org | In Friedel-Crafts acylation to produce a precursor to the target compound. |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.govsioc-journal.cn The synthesis of Grignard reagents and their subsequent reactions can be effectively performed in a continuous flow setup. researchgate.net This approach is particularly beneficial for handling hazardous reagents and exothermic reactions often involved in the synthesis of this compound. A semi-continuous flow method has been successfully used in the synthesis of fluconazole, which involves a Grignard reaction to form a tertiary alcohol intermediate. researchgate.net

Reaction Mechanisms Involving this compound

The primary reaction mechanism for the synthesis of this compound via the Grignard route involves the nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic carbonyl carbon of 4'-fluoroacetophenone. libretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated during the acidic workup to yield the final tertiary alcohol. libretexts.org

The mechanism of the Friedel-Crafts acylation involves the generation of an acylium ion as the electrophile, which then attacks the electron-rich aromatic ring of fluorobenzene. wikipedia.org Subsequent deprotonation of the arenium ion intermediate regenerates the aromaticity and yields the acylated product, which can then be converted to this compound. wikipedia.org

The table below outlines the key steps in the Grignard reaction mechanism for the synthesis of this compound.

| Step | Description |

| 1. Grignard Reagent Formation | Reaction of an alkyl halide (e.g., methyl bromide) with magnesium metal in an ether solvent to form the Grignard reagent (CH₃MgBr). |

| 2. Nucleophilic Attack | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4'-fluoroacetophenone. |

| 3. Formation of Alkoxide Intermediate | A tetrahedral magnesium alkoxide intermediate is formed. |

| 4. Protonation | Addition of a protic solvent (e.g., aqueous acid) protonates the alkoxide to yield the final tertiary alcohol, this compound. |

Mechanistic Investigations of Nucleophilic Substitutions

Nucleophilic substitution reactions involving this compound and its derivatives can occur at two primary sites: the tertiary benzylic carbon and the aromatic ring.

Substitution at the Benzylic Carbon (S_N1 Type): The tertiary benzylic hydroxyl group can be protonated under acidic conditions to form a good leaving group (water). Departure of water generates a tertiary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, facilitating its formation. A nucleophile can then attack the carbocation from either face, leading to a racemic mixture of products if the substituents on the benzylic carbon are different. For instance, the reaction of tertiary alcohols with hydrogen azide (B81097) (HN₃) under acidic conditions proceeds via a carbenium ion intermediate, which is then attacked by the azide to form an alkyl azide, a key step in the Schmidt reaction. organic-chemistry.org

Nucleophilic Aromatic Substitution (S_NAr Type): The fluorine atom on the phenyl ring can be replaced by a strong nucleophile. The S_NAr mechanism is generally considered a two-step addition-elimination process. organic-chemistry.org A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org The presence of the electron-withdrawing fluorine atom helps to stabilize this intermediate. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and conditions. researchgate.netgoogle.com Kinetic studies on nitrofluorobenzenes have shown that the Brønsted β_nuc value can indicate whether bond formation or leaving group departure is rate-limiting. google.com Recent studies also suggest that some S_NAr reactions may proceed through a concerted mechanism rather than a stepwise one. researchgate.net

A notable example combining these substitution patterns involves the reaction of a related tertiary alcohol, (2-chlorophenyl)-bis-(4-fluorophenyl)methanol, with sodium azide and sulfuric acid. This process results in the formation of an N,1,1-triaryl imine, indicating a consecutive process that initiates with nucleophilic substitution and is followed by a Schmidt rearrangement. cdnsciencepub.com

Oxidation and Reduction Pathways of this compound and its Derivatives

Oxidation Pathways: The oxidation of the tertiary alcohol this compound itself is not straightforward as it lacks a hydrogen atom on the carbinol carbon, making direct oxidation to a ketone impossible without C-C bond cleavage. However, its derivatives, particularly the precursor ketone 4'-fluoroacetophenone, and related secondary alcohols are readily oxidized or reduced.

The oxidation of secondary benzylic alcohols to the corresponding ketones can be achieved using various reagents. A common method involves potassium tetraoxoferrate(VI), which converts 1-phenylethanol (B42297) to acetophenone (B1666503) in high yield (90%). researchgate.net The mechanism is proposed to involve the formation of an intermediate ferrate ester. researchgate.net Another approach uses activated manganese(IV) oxide (MnO₂), which selectively oxidizes benzylic alcohols via a radical intermediate mechanism. The reaction initiates with the addition of the hydroxyl group to the MnO₂ surface, followed by electron and hydrogen atom transfer to form a resonance-stabilized benzylic carbon radical. Tandem elimination-oxidation of tertiary benzylic alcohols with oxoammonium salts can also occur, leading to allylic ethers. masterorganicchemistry.com

Reduction Pathways: The reduction of the precursor ketone, 4'-fluoroacetophenone, yields this compound's secondary alcohol analogue, 1-(4-fluorophenyl)ethanol. A standard laboratory method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. mdpi.compatsnap.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. patsnap.comchimia.ch This is followed by protonation of the resulting alkoxide by the solvent or during an acidic workup to give the final alcohol product. patsnap.comchimia.ch

For enantioselective reductions, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method. This reaction uses a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·SMe₂). The catalyst coordinates with the borane, which then complexes with the ketone. This organization facilitates a stereoselective intramolecular hydride transfer via a six-membered ring transition state, producing a chiral secondary alcohol with high enantiomeric excess. researchgate.netcore.ac.uk Biocatalytic reductions using whole-cell catalysts containing alcohol dehydrogenases also provide an enantioselective route to chiral alcohols from their corresponding ketones. nih.gov

| Reaction Type | Substrate | Reagent(s) | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Oxidation | Cumene | O₂, Nitrogen-doped carbon material | 2-Phenyl-2-propanol and Acetophenone | 40-100 °C | High conversion, good selectivity | acs.org |

| Oxidation | 1-Phenylethanol | K₂FeO₄ | Acetophenone | Basic conditions | 90% | researchgate.net |

| Reduction | ω-Chloro-4-fluoroacetophenone | NaBH₄, NaOH(aq) | 4-Fluorophenyl ethylene (B1197577) oxide | 1,2-dichloroethane, 30-40 °C | 87.5 - 91.2% | google.com |

| Asymmetric Reduction | 4'-Fluoroacetophenone | (S)-CBS catalyst, BH₃ (electrochemically generated) | (S)-1-(4-Fluorophenyl)ethanol | THF, 25 mol% catalyst | up to 67% ee | researchgate.net |

Intramolecular Rearrangements and Cyclization Reactions

Derivatives of this compound are valuable precursors for constructing complex cyclic structures through intramolecular rearrangements and cyclization reactions.

Intramolecular Schmidt Reaction: The Schmidt reaction is a versatile method for synthesizing amides and lactams. organic-chemistry.org When applied intramolecularly to an azido (B1232118) alcohol, it can generate cyclic amines. The reaction of a tertiary azido alcohol, such as an analogue of this compound bearing an azide group on an alkyl chain, can be initiated with a Lewis acid (e.g., SnCl₄) or a Brønsted acid. scholaris.ca The mechanism involves the formation of a carbocation at the benzylic position, which is then trapped by the tethered azide nucleophile. This forms a spirocyclic aminodiazonium ion intermediate. A subsequent 1,2-alkyl shift with concomitant expulsion of nitrogen gas (N₂) leads to a rearranged iminium ion, which can be reduced to the final cyclic amine product. scholaris.ca Studies on related systems show that this process can be highly stereoselective, often proceeding with inversion of configuration at the alcohol stereocenter, suggesting an S_N2-type attack by the azide on an activated alcohol intermediate (e.g., a triflate). researchgate.net

Transition Metal-Catalyzed Cyclizations: Derivatives of this compound can be designed to undergo transition metal-catalyzed cyclizations. For example, acrylamide (B121943) derivatives containing the 4-fluorophenyl group can participate in Rhodium-catalyzed hydroalkenylative cyclization reactions with 1,6-enynes. These reactions can construct cyclic systems containing all-carbon quaternary stereocenters with high enantioselectivity (up to 99% ee). The catalytic cycle often involves the formation of a metallacycle intermediate, followed by migratory insertion and reductive elimination steps. Similarly, Rh(III)-catalyzed C-H functionalization and cyclization of N-arylpyridin-2-amines with α,β-unsaturated aldehydes can be used to construct indole (B1671886) scaffolds. Palladium catalysis is also widely used for domino reactions that form dihydroquinolines and other heterocyclic systems from appropriately functionalized precursors.

| Reaction Type | Substrate Type | Reagent(s) / Catalyst | Product Type | Key Mechanistic Step | Yield | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Schmidt Reaction | Benzylic tertiary azido alcohol | SnCl₄ | Indolizidine | 1,2-Alkyl shift in aminodiazonium ion | 68% | scholaris.ca |

| Intramolecular Schmidt Reaction | Azido ketone | TfOH | Indolizidine derivative | Acid-catalyzed cyclization | 54% | acs.org |

| Intramolecular Schmidt Reaction | Substituted 3-(1-azidocyclohexyl)propanol | Tf₂O, then NaBH₄ | Octahydro-1H-pyrrolo[1,2-a]azepine | Intramolecular S_N2 reaction, 1,2-shift | 32-85% | researchgate.net |

| Rh-catalyzed Cyclization | 1,6-Enyne + α-(4-fluorophenyl)acrylamide | [Rh(cod)₂]BF₄, (S)-Segphos | Cyclopentane with quaternary center | Hydroalkenylative cyclization | High yields, up to 99% ee |

Advanced Spectroscopic and Computational Characterization of 2 4 Fluorophenyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Fluorophenyl)-2-propanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, a detailed picture of the compound's atomic connectivity and chemical environment can be established.

Elucidation of Molecular Structure and Conformation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The presence of the fluorine atom at the para position will influence the chemical shifts and coupling patterns of these aromatic protons. The two methyl groups are chemically equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the quaternary carbon attached to the hydroxyl group, the carbon atoms of the two equivalent methyl groups, and the four distinct carbon atoms of the 4-fluorophenyl ring. The carbon atoms of the aromatic ring will show characteristic chemical shifts influenced by the fluorine substituent, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 1.5 - 2.5 | broad singlet | - |

| -CH₃ | ~1.6 | singlet | - |

| Ar-H (ortho to C(OH)(CH₃)₂) | ~7.4 | doublet of doublets | ~8.8, 5.4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(OH) | ~72 |

| -CH₃ | ~32 |

| Ar-C (ipso) | ~144 |

| Ar-C (ortho) | ~127 (d, J ≈ 21 Hz) |

| Ar-C (meta) | ~115 (d, J ≈ 21 Hz) |

Dynamic NMR Studies and Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound, particularly the rotation around the C-C bond connecting the propanol (B110389) moiety to the fluorophenyl ring. At low temperatures, the rotation around this bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for non-equivalent conformers. However, for a molecule like this compound, the barrier to rotation is expected to be relatively low, and as such, distinct conformers are not typically observed at standard NMR temperatures.

Conformational analysis of tertiary benzylic alcohols suggests that the most stable conformation is one where the bulky phenyl group is staggered with respect to the methyl groups to minimize steric hindrance. Computational studies on similar molecules can provide insights into the relative energies of different conformers and the rotational energy barriers. These studies often indicate that the conformation where the hydroxyl group is oriented away from the aromatic ring is energetically favored.

Vibrational Spectroscopy (FTIR and Raman) of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

Analysis of Functional Groups and Hydrogen Bonding Interactions

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening being a result of intermolecular hydrogen bonding. openstax.org The C-O stretching vibration is expected to appear as a strong band in the 1100-1200 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1200-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic bands in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions. The symmetric C-C stretching of the substituted benzene ring is also a prominent feature.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H stretch | 3050-3100 (medium) | Medium |

| Aliphatic C-H stretch | 2850-2990 (medium) | Strong |

| Aromatic C=C stretch | 1580-1620, 1480-1520 (strong) | Strong |

| C-F stretch | 1200-1250 (strong) | Medium |

Solvent Effects on Vibrational Modes

The vibrational spectrum of this compound can be influenced by the solvent environment. The O-H stretching frequency is particularly sensitive to the solvent's hydrogen bonding capability. In non-polar solvents, the extent of intermolecular hydrogen bonding is reduced, which can result in a sharper O-H stretching band at a higher frequency (around 3600 cm⁻¹). openstax.org In contrast, in polar, protic solvents, strong hydrogen bonding with the solvent molecules leads to a broader O-H band at a lower frequency.

The positions of other vibrational bands, such as the C=O and C-O stretching modes, can also exhibit solvent-dependent shifts, although typically to a lesser extent than the O-H stretch. These shifts arise from dipole-dipole interactions and changes in the local dielectric environment. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the 4-fluorophenyl chromophore.

Typically, benzene and its simple derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, more structured band (the B-band) around 250-270 nm. The presence of the fluorophenyl group in this compound is expected to result in absorption maxima in these regions. The hydroxyl and methyl substituents on the benzylic carbon have a minor auxochromic effect and are not expected to significantly shift the absorption maxima compared to 4-fluorotoluene.

The polarity of the solvent can have a modest effect on the position and intensity of the absorption bands. researchgate.net Generally, for π → π* transitions, an increase in solvent polarity leads to a slight red shift (a shift to longer wavelengths). mdpi.com

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | λ_max (nm) |

|---|---|

| π → π* (E2-band) | ~210 |

Electronic Transitions and Solvatochromic Effects

The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within the fluorophenyl chromophore. The molecule contains a benzene ring substituted with a fluorine atom and an alkyl group, as well as a hydroxyl group with non-bonding electrons. The primary transitions observed in the UV-Visible region are the π→π* transitions associated with the aromatic ring and the n→π* transitions involving the non-bonding electrons of the oxygen and fluorine atoms.

The π→π* transitions, characteristic of the benzene ring, typically appear as strong absorption bands. The substitution on the ring influences the exact wavelength of these absorptions. The n→π* transitions, originating from the lone pairs on the oxygen of the hydroxyl group, are generally much weaker in intensity and may be obscured by the stronger π→π* bands.

Solvatochromism describes the shift in the position of absorption bands as a function of solvent polarity. ijcce.ac.ir These shifts provide insight into the change in dipole moment between the ground and excited states of the molecule.

π→π Transitions:* In these transitions, an electron is promoted from a bonding π orbital to an antibonding π* orbital. The excited state is typically more polar than the ground state. Consequently, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a small bathochromic shift (red shift, to longer wavelengths). slideshare.net

n→π Transitions:* This involves promoting a non-bonding electron to an antibonding π* orbital. In polar protic solvents, the ground state is stabilized by hydrogen bonding with the solvent molecules at the non-bonding electron site (the hydroxyl oxygen). This stabilization is lost in the excited state. Therefore, an increase in solvent polarity, particularly with hydrogen-bonding solvents, results in a significant hypsochromic shift (blue shift, to shorter wavelengths) as more energy is required for the transition. slideshare.net

The interplay of these effects can be observed by measuring the UV-Vis spectra of this compound in a range of solvents with varying polarities.

Table 1: Expected Solvatochromic Shifts for this compound in Various Solvents Note: This table is predictive and illustrates general principles of solvatochromism. Actual values require experimental measurement.

| Solvent | Type | Polarity | Expected Shift for n→π* | Expected Shift for π→π* |

|---|---|---|---|---|

| Hexane | Non-polar | Low | Minimal Shift (Reference) | Minimal Shift (Reference) |

| Acetone (B3395972) | Polar Aprotic | High | Hypsochromic (Blue) Shift | Bathochromic (Red) Shift |

| 2-Propanol | Polar Protic | High | Strong Hypsochromic (Blue) Shift | Bathochromic (Red) Shift |

Quantitative Analysis and Photophysical Parameters

Quantitative analysis of this compound in solution can be performed using UV-Visible spectroscopy, guided by the Beer-Lambert Law. This law establishes a linear relationship between absorbance and the concentration of the analyte, allowing for precise quantification once a calibration curve is established. A key parameter in this analysis is the molar absorptivity (ε), a measure of how strongly the compound absorbs light at a specific wavelength.

The primary photophysical parameters of interest for a molecule like this compound are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Quantum yields can range from 0 to 1. Compounds with rigid structures and extensive π-systems often exhibit higher quantum yields. mdpi.com The fluorescence quantum yield for many simple aromatic alcohols is typically low. uva.nl

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Lifetimes are often in the nanosecond range for fluorescent molecules. mdpi.com

Table 2: Key Photophysical Parameters for Spectroscopic Analysis Note: The values for this compound are hypothetical and for illustrative purposes.

| Parameter | Symbol | Description | Typical Method of Determination |

|---|---|---|---|

| Molar Absorptivity | ε | A measure of light absorption at a specific wavelength. | UV-Vis Spectrophotometry |

| Fluorescence Quantum Yield | ΦF | Efficiency of fluorescence emission. | Comparative method with a standard fluorophore. researchgate.net |

Mass Spectrometry (MS) of this compound

Fragmentation Pathways and Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a molecule upon ionization. For this compound (molar mass: 154.18 g/mol ), the molecular ion peak (M•+) at m/z 154 would be observed. As a tertiary alcohol, its molecular ion may be weak or even absent. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations.

Key fragmentation pathways include:

α-Cleavage: This is a characteristic fragmentation for alcohols and involves the cleavage of a C-C bond adjacent to the oxygen atom. miamioh.edu For this compound, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable resonance-stabilized oxonium ion at m/z 139. This is often a prominent peak in the spectrum.

Dehydration: Alcohols readily undergo the elimination of a water molecule (H₂O, 18 Da), especially tertiary alcohols. libretexts.org This leads to the formation of an alkene radical cation, which for this compound would be at m/z 136.

Aromatic Fragmentation: The fluorophenyl group can also fragment. A key fragment would be the fluorophenyl cation at m/z 95, or a related tropylium-type ion. Cleavage of the bond between the aromatic ring and the isopropyl alcohol group would generate a fragment corresponding to the [C₉H₁₀F]⁺ ion.

The presence and relative intensities of these fragments create a unique fingerprint that confirms the molecule's structure.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₁FO]•+ | Molecular Ion (M•+) |

| 139 | [C₈H₈FO]+ | α-Cleavage: Loss of •CH₃ from M•+ |

| 136 | [C₉H₉F]•+ | Dehydration: Loss of H₂O from M•+ |

| 109 | [C₇H₆F]+ | Fragment from fluorobenzyl moiety |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. thermofisher.com This capability is crucial for unambiguously determining the elemental formula of a compound. While nominal mass spectrometry might identify a peak at m/z 154, it cannot distinguish between different formulas that add up to the same integer mass (e.g., C₉H₁₁FO vs. C₈H₇FO₂).

For this compound, the molecular formula is C₉H₁₁FO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined with high precision.

The predicted monoisotopic mass for [C₉H₁₁FO]•+ is 154.07939 Da . uni.lu

An experimental HRMS measurement confirming a mass very close to this value (e.g., 154.0794 ± 0.0002) would provide strong evidence for the C₉H₁₁FO elemental composition, thereby validating the compound's identity. thermofisher.com

Quantum Chemical Studies and Computational Modeling of this compound

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the structural and electronic properties of molecules. arxiv.org For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to predict its three-dimensional structure and electronic characteristics. ajchem-a.com

Molecular Geometry: DFT calculations are used to find the lowest energy conformation of the molecule by optimizing its geometry. This provides precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, key parameters would include the C-F, C-O, and aromatic C-C bond lengths, as well as the bond angles defining the tetrahedral geometry around the tertiary carbon.

Table 4: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on DFT studies of similar aromatic compounds and require specific calculation for confirmation. nih.gov

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Aromatic C-C | ~1.39 Å | |

| C(aryl)-C(alkyl) | ~1.52 Å | |

| C(alkyl)-O | ~1.44 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C(aryl)-C | ~120° |

Electronic Structure: DFT is also used to analyze the electronic properties by calculating the energies and shapes of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would also be centered on the π* system of the ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. iucr.org A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. ajchem-a.com For this molecule, negative potential would be expected around the electronegative fluorine and oxygen atoms, while positive potential would be found around the hydrogen atoms, particularly the hydroxyl hydrogen.

These computational studies provide a theoretical framework that complements experimental findings, offering deep insight into the molecule's behavior at an atomic level.

HOMO-LUMO Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes during a reaction.

A comprehensive literature search did not yield specific calculated HOMO-LUMO energy values or global reactivity descriptors for this compound. Such a study, typically performed using Density Functional Theory (DFT) calculations, would be necessary to provide quantitative predictions of its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color spectrum to denote different potential values. This visualization is invaluable for identifying the reactive sites of a molecule.

Typically, the color-coding scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic sites (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. A positive potential (blue) might be expected around the hydroxyl hydrogen. The fluorine atom would also create a region of negative potential. However, specific MEP maps for this compound, generated through computational calculations, are not available in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time.

By simulating the motion of atoms and molecules under specific conditions (e.g., in a solvent, at a certain temperature and pressure), MD can reveal:

The most stable, low-energy conformations of the molecule.

The energy barriers between different conformers.

The flexibility and dynamic behavior of the molecule.

For this compound, MD simulations could elucidate the preferential orientation of the fluorophenyl ring relative to the propanol backbone and the rotational freedom around the C-C and C-O bonds. This information is critical for understanding how the molecule might interact with biological targets like enzymes or receptors. Despite the utility of this technique, specific studies detailing the molecular dynamics and conformational landscape of this compound were not found in the public scientific record.

Chemical Reactivity and Derivatization of 2 4 Fluorophenyl 2 Propanol

Functional Group Transformations of the Hydroxyl Group

The tertiary hydroxyl group is a key site for the chemical modification of 2-(4-fluorophenyl)-2-propanol. Its reactivity is characteristic of tertiary alcohols, involving reactions like etherification and esterification, though it is notably resistant to standard oxidation.

Etherification: The formation of ethers from this compound can be approached through methods like the Williamson ether synthesis. This reaction typically involves an alkoxide reacting with an alkyl halide. byjus.comwikipedia.org For a tertiary alcohol such as this compound, deprotonation with a strong base like sodium hydride would form the corresponding tertiary alkoxide. However, the subsequent reaction with a primary alkyl halide is often hampered by competing elimination (E2) reactions, due to the steric hindrance around the tertiary carbon and the basicity of the alkoxide. wikipedia.org This can lead to the formation of 2-(4-fluorophenyl)propene as a major byproduct. Alternative methods, such as using silver oxide (Ag₂O) as a mild base, can facilitate etherification under milder conditions, potentially reducing the extent of elimination. libretexts.org

Esterification: Esters of this compound are readily synthesized by reaction with acyl chlorides or carboxylic acid anhydrides. The reaction with an acyl chloride (R-COCl) is typically rapid and proceeds at room temperature, yielding the corresponding ester and hydrogen chloride gas. The reaction with an acid anhydride (B1165640) is generally slower and may require gentle warming to proceed to completion. These reactions are fundamental for introducing a variety of ester functionalities onto the molecule.

As a tertiary alcohol, this compound lacks a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). Consequently, it is resistant to oxidation under standard conditions that readily convert primary and secondary alcohols to carboxylic acids and ketones, respectively. libretexts.org Reagents like acidified potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) will not oxidize tertiary alcohols. libretexts.org

Forcible oxidation using strong oxidizing agents under harsh conditions (e.g., hot, concentrated potassium permanganate) can lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than the formation of a simple ketone or carboxylic acid. However, specific methods have been developed for tertiary benzylic alcohols that can result in transformation. For instance, some oxoammonium salts can mediate a tandem elimination-oxidation process, converting tertiary benzylic alcohols into allylic ethers in a single step. rsc.orgrsc.org This reaction proceeds first through elimination to form an alkene intermediate, which is then oxidized. rsc.org

Reactions Involving the Fluorophenyl Moiety

The 4-fluorophenyl group provides a second site for reactivity, primarily through electrophilic aromatic substitution and modern cross-coupling reactions.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The 4-fluorophenyl ring in this compound has two substituents to consider: the fluorine atom and the 2-hydroxy-2-propyl group.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group, but it is deactivating towards the reaction rate due to its strong inductive electron-withdrawing effect. libretexts.orglibretexts.org

2-Hydroxy-2-propyl group: This alkyl group is an ortho-, para-director and is considered an activating group due to its electron-donating inductive effect. uci.edu

When both groups are present, the directing effects are synergistic, both favoring substitution at the ortho and para positions relative to their own locations. Since the para position to the fluorine is occupied by the alkyl group (and vice versa), substitution is directed to the positions ortho to the alkyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The activating nature of the alkyl group generally has a stronger influence on the reaction rate than the deactivating halogen. libretexts.org Therefore, reactions like nitration or Friedel-Crafts acylation are expected to occur primarily at the positions ortho to the 2-hydroxy-2-propyl group (positions 2 and 6 on the ring). chemistrysteps.comvisualizeorgchem.com

| Reaction Type | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Fluoro-2-nitrophenyl)-2-propanol |

| Halogenation | Br₂, FeBr₃ | 2-(2-Bromo-4-fluorophenyl)-2-propanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-fluorophenyl)-2-propanol |

Table 1: Predicted outcomes of electrophilic aromatic substitution reactions on this compound.

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides generally unreactive in traditional palladium-catalyzed cross-coupling reactions compared to their bromide or iodide counterparts. nih.gov However, significant advances in catalyst development have enabled the use of aryl fluorides as coupling partners.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide. While challenging, the coupling of aryl fluorides can be achieved using specialized palladium catalysts with electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, tBuXPhos) and specific bases. organic-chemistry.orglibretexts.orgorganic-chemistry.org These conditions facilitate the difficult oxidative addition of the Pd(0) catalyst into the C-F bond.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds between an amine and an aryl halide. Similar to Suzuki coupling, the amination of aryl fluorides requires highly active palladium catalyst systems. wikipedia.orglibretexts.org The use of strong bases like lithium hexamethyldisilazide (LiHMDS) and specialized ligands can promote the coupling of various amines with aryl fluorides, including fluorophenyl compounds. organic-chemistry.orgresearchgate.net

These modern catalytic methods allow the fluorine atom of this compound (or its derivatives) to be replaced with a wide range of aryl, alkyl, or amino groups, providing a powerful tool for derivatization.

Synthesis and Characterization of Novel Derivatives of this compound

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Research has led to the preparation and characterization of various novel derivatives with potential applications in fields like medicinal chemistry and materials science.

One example is the synthesis of 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol , an intermediate for the fungicide epoxiconazole. google.com This synthesis involves a Grignard reaction between 2-chlorobenzyl magnesium chloride and 2-chloro-4'-fluoroacetophenone, followed by nucleophilic addition. google.com

| Property | Data |

|---|---|

| Starting Materials | 2-chlorobenzyl chloride, magnesium, 2-chloro-4'-fluoroacetophenone |

| Reaction Type | Grignard Reaction and Nucleophilic Addition |

| Solvent | Diethoxymethane and Toluene |

| Nucleophilic Addition Temperature | -20 to 50 °C |

| 13C NMR (δ, ppm) | 163.41, 160.96, 138.46, 138.43, 135.12, 133.53, 132.75, 129.44, 128.35, 127.47, 127.39, 126.43, 115.20, 114.99, 76.64, 53.41, 42.96 |

Another class of derivatives involves the incorporation of the fluorophenyl moiety into larger heterocyclic systems. For instance, N-(4-fluorophenyl)-2-(2,3,4,5-tetrahydro rsc.orgnih.govdiazepino[1,2-a]benzimidazol-11-yl)acetamide was synthesized and evaluated for its pharmacological properties. mdpi.comnih.gov The synthesis involved the alkylation of a diazepinobenzimidazole core with 4-fluoroanilide of chloroacetic acid. mdpi.com

| Property | Data |

|---|---|

| Starting Materials | 2,3,4,5-tetrahydro rsc.orgnih.govdiazepino[1,2-a]benzimidazole, 4-fluoroanilide of chloroacetic acid |

| Reaction Type | Alkylation |

| Solvent | Nitromethane |

| Reaction Condition | Boiling for 6 hours |

| Yield | Not specified in abstract, but procedure is detailed |

| Characterization | Recrystallized from propan-2-ol, structure confirmed by 1H NMR |

Structure-Activity Relationship (SAR) Studies of Derivatives

The this compound scaffold is integral to several classes of bioactive compounds, most notably neurokinin-1 (NK1) receptor antagonists and dopamine (B1211576) transporter (DAT) inhibitors. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the potency and selectivity of these derivatives.

NK1 Receptor Antagonists:

The compound this compound is a key building block in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting. wikipedia.orgeuropa.eu The SAR for this class of compounds is well-defined. The 4-fluorophenyl group is crucial for activity, and modifications to this ring or the tertiary alcohol can significantly impact receptor binding.

In studies of Aprepitant analogues, it was found that the stereochemistry at the chiral centers is critical for activity. wikipedia.org For instance, ent-Aprepitant, the enantiomer of Aprepitant, was also found to be active, highlighting a complex 'tight' SAR space. wikipedia.org Modifications aimed at probing the impact of different stereochemistries and altering the morpholine (B109124) N-substituent were synthesized to explore this chemical space. wikipedia.org Further studies have explored replacing the trifluoromethyl (CF₃) groups, common in many NK1 receptor ligands, with other moieties like the pentafluorosulfanyl (SF₅) group. In one such study, a novel SF₅-containing compound exhibited an IC₅₀ of 34.3 nM, only slightly weaker than Aprepitant (IC₅₀ = 27.7 nM), demonstrating the utility of this bioisosteric replacement in designing new NK1 ligands. nih.gov

A summary of the activity of selected Aprepitant-related compounds is presented below.

| Compound Name | Target/Activity | IC₅₀ / pKB | Citation(s) |

| Aprepitant | NK1 Receptor Antagonist (human) | 0.09 nM (IC₅₀) | rhhz.net |

| Aprepitant | NK1 Receptor Antagonist (rat) | 128.4 nM (IC₅₀) / 7.3 (pKB) | rhhz.net |

| ent-Aprepitant | TRAAK Channel Activator | Active | wikipedia.org |

| Desfluoro Aprepitant | TRAAK Channel Activator | Active | wikipedia.org |

| Aprepitant M3 | TRAAK Channel Activator | Lower Activity | wikipedia.org |

| Compound 5a | NK1 Receptor Ligand | 34.3 nM (IC₅₀) | nih.gov |

Dopamine Transporter (DAT) Inhibitors:

The this compound structural element is also found in a series of potent DAT inhibitors based on the GBR 12909 scaffold (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine). google.comnih.gov SAR studies on these compounds have revealed that modifications to the piperazine-2-propanol portion can significantly affect affinity and selectivity for DAT versus the serotonin (B10506) transporter (SERT). drugbank.compatsnap.com

For example, a series of optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized and evaluated. It was found that analogues with a hydroxyl group in the S configuration were more selective for DAT over SERT. google.com Conversely, the corresponding R enantiomers showed higher affinity for SERT. google.comresearchgate.net Compound (+)-11 from this series showed high affinity and selectivity for DAT, making it a potential candidate for development. google.com In another study, modifying the piperazine-2-propanol scaffold in a series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines led to compound 14a , which had an improved DAT affinity (Kᵢ = 23 nM) compared to its parent compound (Kᵢ = 230 nM). drugbank.compatsnap.com

The introduction of different substituents at the 2- or 3-position of the 3-phenylpropyl moiety of GBR 12909 analogues also plays a critical role in their affinity and selectivity. google.comnih.gov For instance, 2-amino substitution significantly enhanced SERT binding affinity, with compound (R)-8 showing nearly equal affinity for both DAT and SERT. google.comnih.gov

| Compound Name/No. | Target(s) | Binding Affinity (Kᵢ, nM) | Selectivity (SERT/DAT) | Citation(s) |

| GBR 12909 (1 ) | DAT, SERT | 3.7 (DAT), 130 (SERT) | 35 | nih.gov |

| (S)-5 | DAT, SERT | 0.75 (DAT), 230 (SERT) | 307 | nih.gov |

| (R)-5 | DAT, SERT | 12 (DAT), 160 (SERT) | 13 | nih.gov |

| (R)-8 | DAT, SERT | 20 (DAT), 22 (SERT) | ~1 | nih.gov |

| Compound 3b | DAT | 230 (DAT) | - | drugbank.compatsnap.com |

| Compound 14a | DAT | 23 (DAT) | - | drugbank.compatsnap.com |

Design and Synthesis of Prodrugs and Metabolites

To overcome limitations such as poor solubility or to achieve long-acting formulations, prodrugs of compounds containing the this compound moiety have been designed and synthesized. Furthermore, understanding the metabolic fate of these compounds is crucial for their development as therapeutic agents.

Design and Synthesis of Prodrugs:

A prominent example is Fosaprepitant , a water-soluble phosphate (B84403) ester prodrug of Aprepitant, developed for intravenous administration. wikipedia.orgnih.gov The poor aqueous solubility of Aprepitant presented a challenge for developing an intravenous formulation. The design of Fosaprepitant involved attaching a phosphate group to the hydroxyl of the morpholine ring, which is then cleaved by ubiquitous phosphatases in the body to rapidly and completely release the active parent drug, Aprepitant. wikipedia.orgeuropa.eu The synthesis of Fosaprepitant involves the phosphorylation of Aprepitant. One patented method describes reacting Aprepitant with tetrabenzyl pyrophosphate in the presence of a base like sodium hexamethyldisilazide, followed by hydrogenolysis to remove the benzyl (B1604629) protecting groups and salification with meglumine (B1676163) to yield Fosaprepitant dimeglumine. google.compatsnap.comgoogle.com

In the realm of DAT inhibitors, a prodrug strategy was employed to create a long-acting formulation for potential use in treating cocaine abuse. nih.gov The decanoate (B1226879) ester of a hydroxylated GBR 12909 analogue was synthesized. nih.gov This lipophilic ester prodrug was designed for formulation as a depot injection, which would slowly release the active parent drug over an extended period. nih.gov

Metabolites:

The metabolism of Aprepitant, which contains the this compound core within its broader structure, has been extensively studied. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19. wikipedia.orgeuropa.eudrugbank.com The metabolism occurs largely via oxidation at the morpholine ring and its side chains. europa.eufda.gov At least seven weakly active metabolites have been identified in human plasma. wikipedia.orgfda.gov

Studies in rats and dogs showed that Aprepitant is extensively metabolized, with no unchanged drug detected in the urine of either species. researchgate.net Major metabolic pathways identified include N-dealkylation, oxidation, and opening of the morpholine ring. researchgate.net Glucuronidation was also found to be an important metabolic and excretory pathway. researchgate.net Two major polar metabolites identified in the urine of rats and dogs were 4-fluoro-α-hydroxybenzeneacetic acid and 4-fluoro-α-oxobenzeneacetic acid. researchgate.net

Biological and Pharmacological Investigations of 2 4 Fluorophenyl 2 Propanol and Its Analogues

Medicinal Chemistry Applications of 2-(4-Fluorophenyl)-2-propanol

The utility of this compound in medicinal chemistry is significant, largely centering on its function as a building block for more complex molecules with therapeutic potential.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial precursor in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its fluorinated phenyl ring and tertiary alcohol functional group make it a valuable synthon for introducing specific structural motifs that can influence the biological activity of the final drug molecule.

The compound is instrumental in the synthesis of molecules designed to modulate neurotransmitter activity. For instance, it has been utilized in the creation of dopamine (B1211576) transporter (DAT) inhibitors, which are investigated for their potential in treating substance abuse disorders. Furthermore, its structural framework is integral to the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are explored for their neuroprotective properties nih.gov.

The synthesis of various psychoactive drugs and compounds for neurological disorders often involves intermediates derived from or structurally related to this compound. Its application extends to the creation of arylalkenylpropargylamine derivatives that exhibit neuroprotective actions, potentially beneficial for conditions like Parkinson's disease, Alzheimer's disease, and Huntington's disease.

| Target Drug Class | Therapeutic Area | Role of this compound |

|---|---|---|

| Dopamine Transporter (DAT) Inhibitors | Substance Abuse Disorders | Key synthetic precursor |

| NMDA Receptor Antagonists | Neuroprotection | Core structural component |

| Arylalkenylpropargylamine Derivatives | Neurodegenerative Diseases | Starting material for synthesis |

Optimization of Drug Formulations and Pharmacokinetic Properties

The incorporation of the 4-fluorophenyl group from this compound into a drug candidate can significantly influence its pharmacokinetic profile. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can, in turn, affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The impact of fluorine on pharmacokinetic parameters is a key consideration in the design of CNS-active drugs, where penetration of the blood-brain barrier is essential. The lipophilicity imparted by the fluorophenyl group can aid in this process. However, extensive research on the direct influence of the this compound moiety on the pharmacokinetic profiles of the resulting drugs is not extensively documented in the scientific literature.

Exploration of Biological Activities

Direct investigations into the intrinsic biological activities of this compound are limited. The majority of research focuses on the properties of the more complex molecules synthesized from it.

Antimicrobial Properties

There is no scientific literature available that specifically investigates the antimicrobial properties of this compound. While research exists on the antimicrobial activities of phenylpropanoids and fluorinated compounds in general, dedicated studies on this particular chemical compound are absent researchgate.netnih.govmdpi.commdpi.comnih.gov. Therefore, no data on its potential efficacy against bacteria, fungi, or other microbes can be provided.

Potential in Neurological Disorders Research

As a key intermediate in the synthesis of neuroactive compounds, this compound plays an indirect but significant role in neurological disorders research. The derivatives synthesized from this compound have shown potential as neuroprotective agents nih.govmdpi.commdpi.comresearchgate.net. For example, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a potent neuroprotectant that blocks NMDA responses, highlights the therapeutic potential of molecules derived from similar structural frameworks nih.gov.

Enzyme Inhibition Studies

Specific studies on the enzyme inhibitory activity of this compound are not found in the reviewed scientific literature. While the introduction of fluorine into organic molecules can significantly alter their biological properties, including their ability to inhibit enzymes, dedicated research on this particular compound's interaction with specific enzymes has not been published. nih.govresearchgate.net The fluorophenyl group is a common moiety in various enzyme inhibitors, where it can contribute to binding affinity and selectivity. nih.govmdpi.com However, without experimental data, any potential enzyme inhibitory role for this compound remains speculative.

Mechanistic Studies of Biological Interactions

There is no specific information available from scientific research on the interaction of this compound with molecular targets, receptors, or enzymes. While it is used in the synthesis of compounds that may target such biological entities, the direct binding or interaction of this compound itself has not been a subject of published investigation. chemimpex.comchemchart.com

The influence of a fluorophenyl group on the binding affinity and activity of a molecule is a subject of considerable interest in medicinal chemistry. The fluorine atom, being highly electronegative and having a small van der Waals radius, can modulate a compound's electronic properties, conformation, and metabolic stability. researchgate.net These alterations can, in turn, affect how the molecule interacts with its biological target. The substitution of hydrogen with fluorine can lead to enhanced binding affinity through various mechanisms, including favorable electrostatic interactions and the formation of hydrogen bonds. researchgate.net However, in the absence of specific studies on this compound, the precise impact of its fluorophenyl group on any potential biological target remains undetermined.

Specific experimental data on the lipophilicity and cell membrane penetration of this compound is not available. However, based on general principles of fluorinated organic compounds, it can be hypothesized that the presence of the 4-fluorophenyl group would influence these properties compared to its non-fluorinated analog, 2-phenyl-2-propanol.

Table 1: General Effects of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorine Substitution | Reference |

| Lipophilicity | Can increase or decrease depending on the molecular context | nih.govresearchgate.netnih.gov |

| Binding Affinity | Can be enhanced through favorable interactions | researchgate.net |

| Metabolic Stability | Can be improved due to the strength of the C-F bond | researchgate.net |

Pharmacological Efficacy and Safety Profiling

There are no published in vitro or in vivo pharmacological evaluation studies specifically for this compound. nih.govnih.govmdpi.comnih.gov Research in this area has focused on more complex molecules that are synthesized using this compound as a starting material or intermediate. chemimpex.com Therefore, data regarding its pharmacological efficacy and safety profile are not available.

Structure-Activity Relationship (SAR) in Pharmacological Contexts5.4.3. Drug Metabolism and Pharmacokinetics (DMPK) Studies of Derivatives

Environmental and Toxicological Considerations for 2 4 Fluorophenyl 2 Propanol

Ecotoxicological Impact Assessment

Biodegradation and Environmental Fate Studies

There is a notable absence of published studies specifically investigating the biodegradation and environmental fate of 2-(4-Fluorophenyl)-2-propanol. Research into the persistence of fluorinated organic compounds suggests that the presence of a fluorine atom on the phenyl ring could potentially increase resistance to microbial degradation. nih.gov However, without specific studies on this compound, its potential for bioaccumulation, persistence in soil and water, and ultimate environmental fate remain unknown.

Aquatic and Terrestrial Toxicity

No specific data from aquatic toxicity studies on representative species such as fish, Daphnia, or algae for this compound were found in the public domain. Similarly, there is no available information on its terrestrial toxicity to organisms like earthworms or plants. Standardized ecotoxicological tests would be required to determine the acute and chronic effects of this compound on aquatic and terrestrial ecosystems.

Mechanistic Toxicology of this compound and its Metabolites

In Vitro and In Vivo Toxicity Assays

A thorough search of scientific literature did not yield any specific in vitro cytotoxicity or in vivo toxicity studies for this compound. While a study on the in-vitro cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exists, these are structurally different compounds, and the results cannot be extrapolated to this compound. semanticscholar.org Information regarding the acute or chronic toxicity of this compound in animal models is not publicly available.

Identification of Target Organ Toxicity

Due to the lack of in vivo toxicity studies, there is no information available to identify any potential target organs for toxicity following exposure to this compound. nih.govgvsu.eduepa.govfiveable.me Toxicological assessments in rodent or non-rodent species would be necessary to determine if this compound poses a specific risk to organs such as the liver, kidneys, or nervous system.

Genotoxicity and Carcinogenicity Assessments

No genotoxicity assays, such as the Ames test or chromosomal aberration tests, have been published for this compound. www.gov.uknih.govinotiv.comgentronix.co.uk Consequently, its potential to cause DNA mutations or chromosomal damage is unknown. Furthermore, there are no long-term carcinogenicity studies in animals, and therefore no data to assess the carcinogenic potential of this compound in humans. researchgate.netnih.govresearchgate.netnih.gov

Data Tables

Due to the absence of specific experimental data for this compound across all the outlined toxicological and environmental endpoints, no data tables can be generated.

Environmental Monitoring and Control of Fluorinated Compounds

The widespread use of fluorinated compounds, including substances like this compound, in pharmaceuticals and industrial applications has led to increased scrutiny of their environmental presence and persistence. proquest.comnih.gov The strength of the carbon-fluorine bond often makes these compounds resistant to natural degradation, posing challenges for environmental monitoring and control. nih.govresearchgate.net

Environmental Monitoring

Effective monitoring is crucial for understanding the distribution and fate of fluorinated compounds in the environment. Due to the vast number of these compounds, analytical strategies often involve both targeted and non-targeted approaches. perkinelmer.comepa.gov

Targeted Analysis is used to quantify specific, known fluorinated compounds. The most common and robust methods for this purpose are chromatographic techniques coupled with mass spectrometry. nih.gov

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered a reference method for the determination of many per- and polyfluoroalkyl substances (PFAS) and other fluorinated organic pollutants in various environmental matrices like water, soil, and biological samples. nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection of compounds at very low concentrations (ng/L levels). mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for more volatile fluorinated compounds or those that can be chemically modified (derivatized) to become volatile. nih.govnih.gov

Non-Targeted and Sum Parameter Analysis aims to assess the total amount of fluorinated compounds without identifying each individual substance. This is important because targeted methods only cover a small fraction of the thousands of existing organofluorine chemicals. perkinelmer.comresearchgate.net

Total Organic Fluorine (TOF) analysis measures the total concentration of fluorine bound to organic molecules in a sample. nih.gov A common method involves combustion of the sample to convert organic fluorine to hydrogen fluoride (B91410), which is then quantified using ion chromatography (Combustion Ion Chromatography - CIC). researchgate.net

Extractable Organic Fluorine (EOF) is a similar parameter that measures the fraction of TOF that can be extracted from a sample using a solvent. analytik-jena.com

The Total Oxidizable Precursors (TOP) Assay is a technique used to estimate the concentration of PFAS precursors that are often missed in targeted analyses. The method involves oxidizing a water sample to transform these precursors into stable perfluoroalkyl acids (PFAAs) that are then measured using standard targeted methods. epa.gov

Interestingly, this compound itself is noted for its use in the development of analytical methods to detect and quantify other fluorinated compounds in environmental samples, contributing to pollution monitoring efforts. chemimpex.com

Interactive Table: Key Analytical Techniques for Fluorinated Compound Monitoring

| Analytical Technique | Abbreviation | Principle | Typical Applications | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds based on their chemical properties and identifies them by their mass-to-charge ratio. | Quantifying specific non-volatile or semi-volatile fluorinated compounds (e.g., PFAS) in water, soil, and biota. | nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and identifies them by their mass-to-charge ratio. | Detecting volatile fluorinated compounds or those made volatile through derivatization. | nih.govnih.gov |

| Combustion Ion Chromatography | CIC | The sample is combusted, converting all organic fluorine into hydrogen fluoride, which is then measured by ion chromatography. | Measuring Total Organic Fluorine (TOF) as a sum parameter in various matrices. | researchgate.net |

| Total Oxidizable Precursors Assay | TOP Assay | Oxidizes unknown precursor compounds into known, quantifiable PFAS to estimate the total PFAS burden. | Assessing the presence of PFAS precursors in water samples that would be missed by targeted analysis. | epa.gov |

Control and Remediation Strategies

The stability of the carbon-fluorine bond makes many organofluorine compounds recalcitrant to conventional wastewater treatment processes. nih.govresearchgate.net Research has focused on both improving existing technologies and developing novel methods for their removal and degradation.

Physicochemical Treatment Methods are commonly applied in wastewater treatment plants (WWTPs) but show variable effectiveness for fluorinated compounds.

Activated Carbon Adsorption: This method has proven effective for removing many perfluorinated compounds. Studies have shown that using granular activated carbon (GAC) can achieve over 90% removal, with effectiveness increasing with longer contact time. mdpi.comresearchgate.net

Coagulation and Precipitation: These conventional processes generally show low removal efficiency for fluorinated compounds, often removing only about 10%. researchgate.net

Oxidation Processes: Advanced oxidation processes like ozonation or chlorination have shown limited success in degrading many persistent fluorinated compounds on their own. mdpi.comresearchgate.net However, some research indicates that processes like UV disinfection might induce the transformation of precursors into more stable perfluorinated compounds. researchgate.net

Biodegradation offers a more environmentally friendly approach, utilizing microorganisms to break down pollutants. While the C-F bond is resilient, certain microbes have demonstrated the ability to defluorinate organic compounds. proquest.comresearchgate.net

Microorganisms can degrade organofluorine compounds through enzymatic hydrolysis of the C-F bond or by transforming them via catabolic enzymes with broad substrate specificities. proquest.comresearchgate.net

The process can sometimes lead to the complete mineralization of the compound or result in the formation of intermediate fluorometabolites that may also be persistent. researchgate.net

Enrichment cultures, where microorganisms are "fed" a specific fluorinated compound as the sole carbon source, are a powerful tool for isolating organisms and enzymes capable of degrading these persistent chemicals. dtic.mil A rapid screening method has been developed to test the defluorination capacity of microbes by detecting the release of fluoride anions. poisonfluoride.com